ethyl 2-({3-[4-(propan-2-yl)phenyl]propanoyl}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate
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Overview
Description
ETHYL 4-{[3-(4-ISOPROPYLPHENYL)PROPANOYL]AMINO}-3-THIA-1-AZATRICYCLO[5.2.2.0~2,6~]UNDECA-2(6),4-DIENE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a tricyclic system, an isopropylphenyl group, and a thia-azatricyclo moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ETHYL 4-{[3-(4-ISOPROPYLPHENYL)PROPANOYL]AMINO}-3-THIA-1-AZATRICYCLO[5.2.2.0~2,6~]UNDECA-2(6),4-DIENE-5-CARBOXYLATE involves multiple steps, including the formation of the tricyclic core and the introduction of the isopropylphenyl and thia-azatricyclo groups. The synthetic route typically starts with the preparation of the tricyclic core through a series of cyclization reactions. The isopropylphenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the incorporation of the thia-azatricyclo moiety through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
ETHYL 4-{[3-(4-ISOPROPYLPHENYL)PROPANOYL]AMINO}-3-THIA-1-AZATRICYCLO[5.2.2.0~2,6~]UNDECA-2(6),4-DIENE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the isopropylphenyl group or the thia-azatricyclo moiety, leading to the formation of substituted derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 4-{[3-(4-ISOPROPYLPHENYL)PROPANOYL]AMINO}-3-THIA-1-AZATRICYCLO[5.2.2.0~2,6~]UNDECA-2(6),4-DIENE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-{[3-(4-ISOPROPYLPHENYL)PROPANOYL]AMINO}-3-THIA-1-AZATRICYCLO[5.2.2.0~2,6~]UNDECA-2(6),4-DIENE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
ETHYL 4-{[3-(4-ISOPROPYLPHENYL)PROPANOYL]AMINO}-3-THIA-1-AZATRICYCLO[5.2.2.0~2,6~]UNDECA-2(6),4-DIENE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride: This compound shares the isopropylphenyl group but lacks the tricyclic and thia-azatricyclo moieties.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Boron reagents: These compounds are used in various organic reactions and have unique chemical properties compared to ETHYL 4-{[3-(4-ISOPROPYLPHENYL)PROPANOYL]AMINO}-3-THIA-1-AZATRICYCLO[5.2.2.0~2,6~]UNDECA-2(6),4-DIENE-5-CARBOXYLATE.
The uniqueness of ETHYL 4-{[3-(4-ISOPROPYLPHENYL)PROPANOYL]AMINO}-3-THIA-1-AZATRICYCLO[5.2.2.0~2,6~]UNDECA-2(6),4-DIENE-5-CARBOXYLATE lies in its complex structure and the combination of functional groups, which contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C24H30N2O3S |
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Molecular Weight |
426.6 g/mol |
IUPAC Name |
ethyl 4-[3-(4-propan-2-ylphenyl)propanoylamino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylate |
InChI |
InChI=1S/C24H30N2O3S/c1-4-29-24(28)21-20-18-11-13-26(14-12-18)23(20)30-22(21)25-19(27)10-7-16-5-8-17(9-6-16)15(2)3/h5-6,8-9,15,18H,4,7,10-14H2,1-3H3,(H,25,27) |
InChI Key |
YBELFHKWTRUYBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C3CCN2CC3)NC(=O)CCC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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